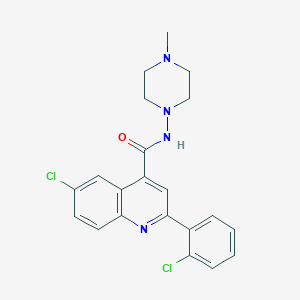
6-氯-2-(2-氯苯基)-N-(4-甲基-1-哌嗪基)-4-喹啉甲酰胺
描述
Synthesis Analysis
The synthesis of quinoline and piperazine derivatives often involves multi-step reactions with specific reagents to introduce or modify functional groups. For example, the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine demonstrates a sophisticated synthesis route involving ester condensation, saponification, decarboxylation, and substitution reactions to achieve the desired compound (Wang et al., 1995). These methodologies are crucial for the synthesis of complex molecules, including 6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide, by allowing for targeted modifications of the molecular scaffold.
Molecular Structure Analysis
The molecular structure of compounds like 6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide can be characterized using techniques such as X-ray crystallography, NMR, and DFT calculations. Studies on related compounds, such as 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, utilize these techniques to determine molecular geometries, electron distribution, and reactive sites, providing insights into how these molecular features contribute to the compound's properties and potential reactivity (Murugesan et al., 2021).
Chemical Reactions and Properties
Quinoline and piperazine derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. For instance, their reactivity under electrochemical conditions has been studied, revealing mechanisms of reduction and the influence of molecular structure on electrochemical behavior (Srinivasu et al., 1999). Such insights are valuable for understanding the chemical behavior of 6-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide in various environments and applications.
Physical Properties Analysis
The physical properties of quinoline and piperazine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. For example, the study of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate highlights the importance of substituents and molecular conformation on the compound's physical characteristics (Anthal et al., 2018). These properties are essential for determining the compound's stability, formulation, and application potential.
Chemical Properties Analysis
The chemical properties of quinoline and piperazine compounds, such as reactivity, stability, and interactions with biological molecules, are central to their potential applications. Research into compounds like 6-chloro-2(1-piperazinyl) quinoxaline (CPQ) provides valuable data on their interaction with biological systems, offering insights into the chemical behavior of similar compounds in biological contexts (Lotti et al., 1978).
科学研究应用
电化学研究
已经探索了类似化合物的电化学行为以了解它们的还原机制和酸碱平衡。例如,对相关喹啉羧酸及其前体的电化学研究提供了对其电化学还原机制的见解,突出了共振异构和芳香性的作用 (K. Srinivasu 等人,1999).
光谱和 DFT 研究
光谱技术和密度泛函理论 (DFT) 计算提供了详细的结构和电子性质。一项研究合成并表征了 1,5-双(4-氯苯基)-3-(2-(4-甲基哌嗪-1-基)喹啉-3-基)戊烷-1,5-二酮,提供了对其分子结构、能级和潜在生物活性的反应位点的见解 (Arul Murugesan 等人,2021).
分子对接和生物活性
分子对接研究对于预测化合物与生物靶标之间的相互作用至关重要。例如,合成了新的喹喔啉腈衍生物并评估了它们的缺氧细胞毒活性,通过分子对接和生物测定鉴定了有效化合物 (M. Ortega 等人,2000).
抗菌研究
合成和评价抗菌活性对于开发新的治疗剂具有重要意义。对喹诺酮酰胺衍生物的研究显示出对不同细菌菌株的不同的抗菌活性,为潜在的抗菌剂库做出了贡献 (N. Patel 等人,2007).
合成和药理活性
新化合物的构思和合成为具有特定药理活性的药物开发提供了基础。针对潜在抗抑郁药物的 2-取代 4-苯基喹啉的研究展示了结构修饰在增强生物活性中的重要性 (A. Alhaider 等人,1985).
属性
IUPAC Name |
6-chloro-2-(2-chlorophenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O/c1-26-8-10-27(11-9-26)25-21(28)17-13-20(15-4-2-3-5-18(15)23)24-19-7-6-14(22)12-16(17)19/h2-7,12-13H,8-11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZISFWBSPKFFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(difluoromethoxy)phenyl]-2-{[5-(1-methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627628.png)
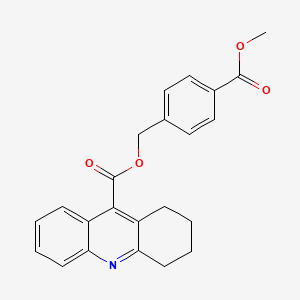

![3-[(2-chlorobenzyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4627642.png)
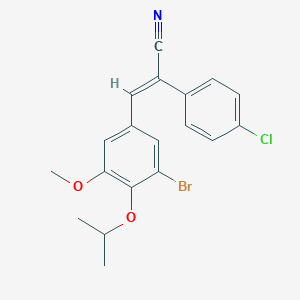
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)
![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)

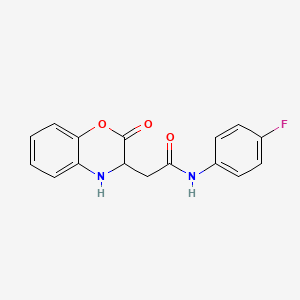
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)
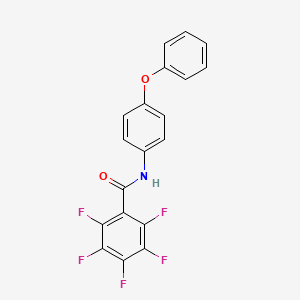
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)
![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)